

chemical and physical properties of 4-Ethylphenyl sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethylphenyl sulfate*

Cat. No.: *B15572014*

[Get Quote](#)

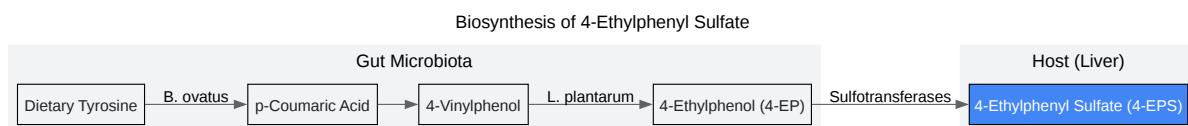
An In-depth Technical Guide to **4-Ethylphenyl Sulfate**

Introduction

4-Ethylphenyl sulfate (4-EPS) is an endogenous metabolite of significant interest in the fields of medical research and drug development. It is produced by the metabolic activity of the gut microbiota and subsequently modified by host enzymes.^{[1][2][3]} Classified as a uremic toxin, elevated levels of 4-EPS have been associated with chronic kidney disease.^{[2][4][5][6]} Furthermore, emerging research has implicated 4-EPS as a potential modulator of the gut-brain axis, with studies linking it to anxiety-like behaviors and neurodevelopmental disorders such as autism.^{[4][7][8][9][10][11][12]} Recent investigations have also highlighted its selective anticancer properties against colorectal cancer cells, opening new avenues for therapeutic exploration.^[13] This document provides a comprehensive overview of the chemical and physical properties of **4-Ethylphenyl sulfate**, its biological roles, and relevant experimental methodologies.

Chemical and Physical Properties

4-Ethylphenyl sulfate is an aryl sulfate characterized by a 4-ethylphenol structure where the hydroxyl group is substituted with a sulfoxy group.^{[2][3][14]} It is considered a strong acidic compound.^{[14][15]}

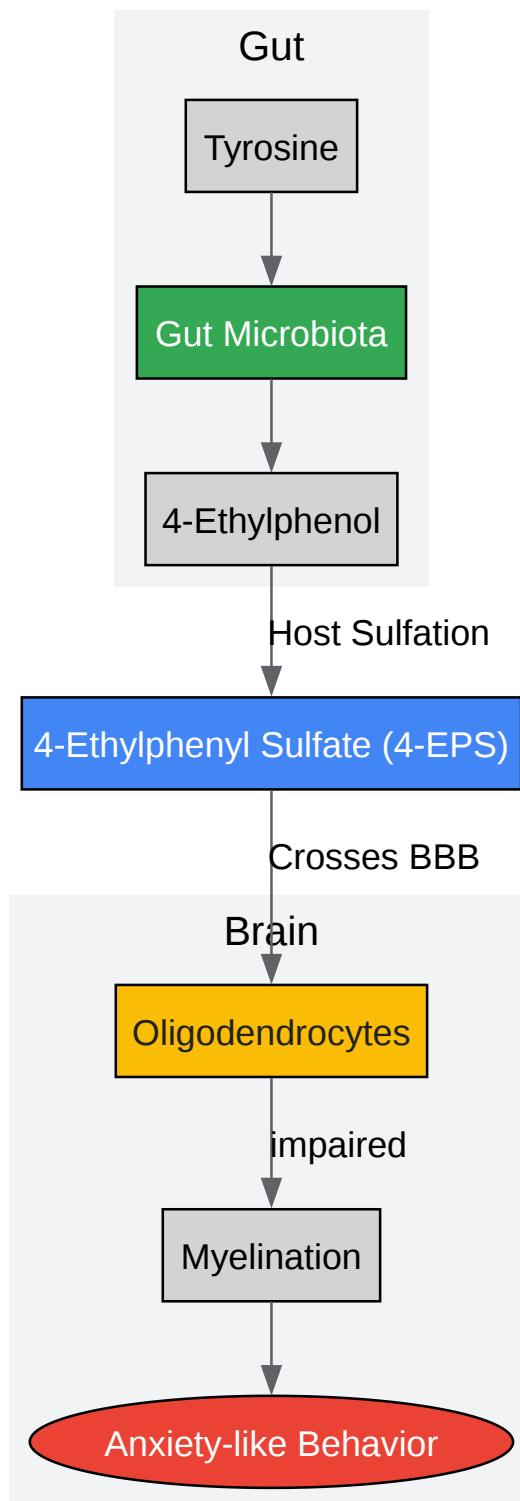

Table 1: Physicochemical Properties of 4-Ethylphenyl Sulfate

Property	Value	Source
IUPAC Name	(4-ethylphenyl) hydrogen sulfate	[3]
Synonyms	4-Ethylphenylsulfuric acid, p-Ethylphenylsulphuric Acid	[3]
CAS Number	85734-98-1	[2][4]
Molecular Formula	C ₈ H ₁₀ O ₄ S	[1][2][3][16]
Molecular Weight	202.23 g/mol	[1][2][3][16]
Monoisotopic Mass	202.029979976 Da	[15]
Appearance	White to off-white solid	[2][16]
Purity	≥98.0%	[1]
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	0.76 g/L (Predicted); ≥28.25 mg/mL in H ₂ O	[1][15]
Solubility in other solvents	≥20.2 mg/mL in DMSO; Insoluble in Ethanol	[1][16]
logP	2.511 (Predicted)	[2]
pKa (Strongest Acidic)	-1.9 (Predicted)	[15]
Storage Temperature	-20°C	[1][2][16]

Biological Role and Signaling Pathways Biosynthesis and Metabolism

4-Ethylphenyl sulfate is a product of co-metabolism between the gut microbiota and the host. The pathway originates from the dietary aromatic amino acid, tyrosine.[17][18][19]

- Microbial Conversion: Gut bacteria, such as *Bacteroides ovatus* and *Lactobacillus plantarum*, metabolize tyrosine.[7][11] One proposed pathway involves the conversion of tyrosine to p-coumaric acid, which is then decarboxylated to 4-vinylphenol and subsequently reduced to 4-ethylphenol (4-EP).[11][19] An alternative pathway suggests the deamination of tyrosine to 4-hydroxyphenylpropionic acid (4-HPPA), which is then decarboxylated to form 4-ethylphenol.[17][19]
- Host Sulfation: 4-ethylphenol is absorbed from the gut into the bloodstream and transported to the liver.[17] In the liver, it undergoes sulfation by host sulfotransferase enzymes (e.g., SULT1A1/2), converting it into **4-Ethylphenyl sulfate**.[17] This sulfation increases the polarity of the molecule, facilitating its excretion via the kidneys.[17]


[Click to download full resolution via product page](#)

Biosynthetic pathway of 4-Ethylphenyl Sulfate.

Role in the Gut-Brain Axis and Anxiety

Elevated levels of 4-EPS have been shown to cross the blood-brain barrier and are associated with anxiety-like behaviors in mouse models.[8][10][12] The proposed mechanism involves the impairment of oligodendrocyte function and maturation.[8][12] Oligodendrocytes are responsible for producing myelin, the protective sheath around neuronal axons.[10] Disruption of this process can lead to altered brain activity and connectivity, manifesting as behavioral changes.[8][10][12]

Proposed Gut-Brain Axis Signaling of 4-EPS

[Click to download full resolution via product page](#)*Proposed mechanism of 4-EPS in anxiety-like behavior.*

Anticancer Activity

A recent study demonstrated that 4-EPS exhibits selective anticancer activity against human colorectal adenocarcinoma cells (HCT-116) while showing no deleterious effects on normal colon epithelial cells (CCD 841).[13] The mechanism involves the induction of apoptosis, characterized by an upregulation of Bax, downregulation of Bcl2, and cell cycle arrest in the G2/M phase.[13] In silico models suggest that 4-EPS may interact with histone deacetylase (HDAC) isoforms, indicating a potential role in epigenetic modulation.[13]

Experimental Protocols

Quantification of 4-Ethylphenyl Sulfate in Biological Samples

This protocol is a hypothetical example based on methodologies for similar compounds.

Objective: To quantify the concentration of 4-EPS in serum samples using Gas Chromatography-Mass Spectrometry (GC/MS).

Materials:

- Serum samples
- **4-Ethylphenyl sulfate** standard
- Internal standard (e.g., 1,4-dioxane-d8)
- Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- GC/MS system with a high-resolution fused silica capillary column

Procedure:

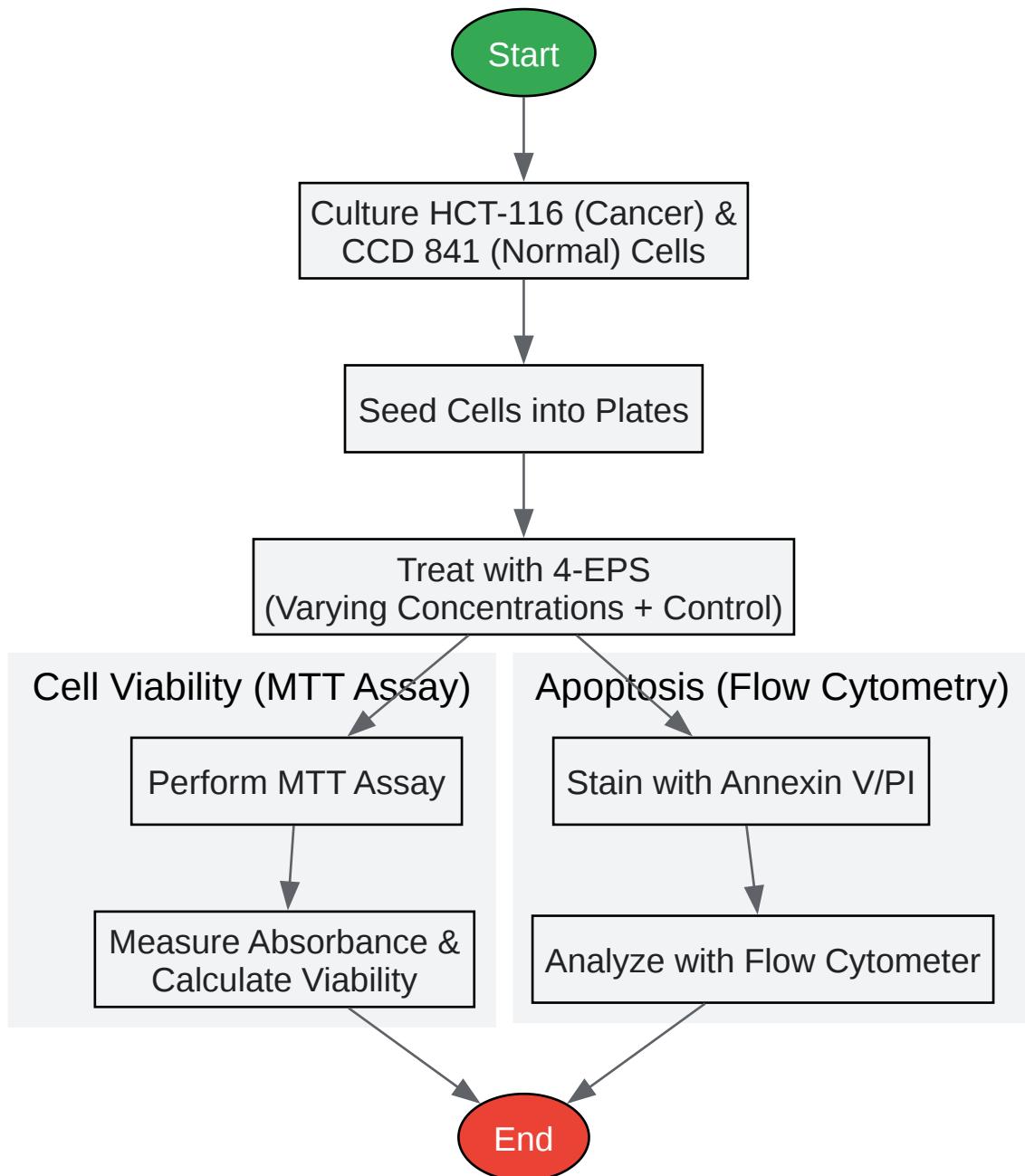
- Sample Preparation: Fortify a known volume of serum (e.g., 500 μ L) with a known concentration of the internal standard.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the fortified serum sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute 4-EPS and the internal standard with a small volume of dichloromethane.
- Extract Processing:
 - Dry the eluate by passing it through anhydrous sodium sulfate.
 - Adjust the final volume of the extract as needed.
- GC/MS Analysis:
 - Inject an aliquot of the prepared extract into the GC/MS system.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
 - Separate and identify 4-EPS and the internal standard based on their retention times and mass spectra compared to reference standards.
- Quantification: Determine the concentration of 4-EPS in the original sample by comparing its response to the internal standard against a calibration curve generated with known concentrations of the 4-EPS standard.

In Vitro Cell Viability and Apoptosis Assay

This protocol is a hypothetical example based on the findings of the study on colorectal cancer cells.[\[13\]](#)

Objective: To assess the selective anticancer effect of 4-EPS on colorectal cancer cells (HCT-116) and normal colon cells (CCD 841).

Materials:


- HCT-116 and CCD 841 cell lines
- Appropriate cell culture media and supplements
- **4-Ethylphenyl sulfate** (dissolved in a suitable solvent like DMSO)
- MTT or similar cell viability assay kit
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

Procedure:

- Cell Culture: Culture HCT-116 and CCD 841 cells in their respective recommended media until they reach approximately 80% confluence.
- Treatment: Seed the cells in 96-well plates (for viability) and 6-well plates (for apoptosis). After 24 hours, treat the cells with varying concentrations of 4-EPS. Include a vehicle control (solvent only).
- Cell Viability Assay (MTT):
 - After the desired treatment period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate.
 - Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
 - Calculate cell viability as a percentage relative to the vehicle control.
- Apoptosis Assay (Flow Cytometry):

- After treatment, harvest the cells and wash with PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Workflow for Assessing Anticancer Activity of 4-EPS

[Click to download full resolution via product page](#)*Experimental workflow for in vitro anticancer assays.*

Conclusion

4-Ethylphenyl sulfate is a multifaceted metabolite with significant implications for human health. Its role as a uremic toxin and its association with neurological conditions underscore the importance of understanding the complex interplay between the gut microbiome and host physiology. The discovery of its selective anticancer properties presents a promising area for future therapeutic research. The data and protocols outlined in this guide provide a foundational resource for scientists and researchers dedicated to exploring the full potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. 4-Ethylphenyl sulfate | Endogenous Metabolite | 85734-98-1 | Invivochem [invivochem.com]
- 3. 4-Ethylphenyl hydrogen sulfate | C8H10O4S | CID 20822574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylphenyl sulfate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sciencedaily.com [sciencedaily.com]

- 11. journals.physiology.org [journals.physiology.org]
- 12. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut Microbial Metabolite 4-Ethylphenylsulfate Is Selectively Deleterious and Anticancer to Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 4-Ethylphenylsulfate (HMDB0062551) [hmdb.ca]
- 15. Showing Compound 4-Ethylphenylsulfate (FDB034845) - FooDB [foodb.ca]
- 16. raybiotech.com [raybiotech.com]
- 17. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review [frontiersin.org]
- To cite this document: BenchChem. [chemical and physical properties of 4-Ethylphenyl sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572014#chemical-and-physical-properties-of-4-ethylphenyl-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com